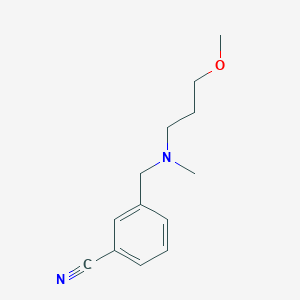
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide is a compound that belongs to the class of heterocyclic organic compounds It features a bromopyrimidine moiety attached to a tetrahydrothiophene ring with an oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide typically involves the reaction of 5-bromopyrimidine with tetrahydrothiophene 1-oxide. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The tetrahydrothiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: A simpler analog that lacks the tetrahydrothiophene ring.
2-Amino-5-bromopyrimidine: Contains an amino group instead of the tetrahydrothiophene moiety.
Uniqueness
3-((5-Bromopyrimidin-2-yl)amino)tetrahydrothiophene 1-oxide is unique due to the presence of both the bromopyrimidine and tetrahydrothiophene moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H10BrN3OS |
|---|---|
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
5-bromo-N-(1-oxothiolan-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10BrN3OS/c9-6-3-10-8(11-4-6)12-7-1-2-14(13)5-7/h3-4,7H,1-2,5H2,(H,10,11,12) |
Clé InChI |
HPNRKRXTCFJCNK-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CC1NC2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)





![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)




